molecular formula C14H29ClO2Si B1586314 Methyl 11-(chlorodimethylsilyl)undecanoate CAS No. 53749-38-5

Methyl 11-(chlorodimethylsilyl)undecanoate

Cat. No. B1586314
CAS RN: 53749-38-5
M. Wt: 292.91 g/mol
InChI Key: ZTVPSFFFPDOOLA-UHFFFAOYSA-N
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Description

“Methyl 11-(chlorodimethylsilyl)undecanoate” is a chemical compound . It’s also known as “(10-CARBOMETHOXYDECYL)DIMETHYLCHLOROSILANE”, “11-(chlorodimethylsilyl)-undecanoicacimethylester”, “11-(Chlorodimethylsilyl)undecanoic acid methyl ester”, “11-(Dimethylchlorosilyl)undecanoic acid methyl ester”, and "Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester" .


Molecular Structure Analysis

“Methyl 11-(chlorodimethylsilyl)undecanoate” has a similar structure to “Methyl 11-(hydroxydimethylsilyl)undecanoate” and "Methyl 2-(chlorodimethylsilyl)undecanoate" . These compounds contain multiple bonds, rotatable bonds, double bonds, and ester groups .


Physical And Chemical Properties Analysis

“Methyl 11-(chlorodimethylsilyl)undecanoate” is likely a liquid at room temperature . It has a similar structure to “Methyl 11-(hydroxydimethylsilyl)undecanoate” and “Methyl 2-(chlorodimethylsilyl)undecanoate”, which have a total of 46-47 bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and ester groups .

Scientific Research Applications

Antioxidants and Corrosion Inhibitors

Methyl 11-(chlorodimethylsilyl)undecanoate derivatives have demonstrated effectiveness as antioxidants for methyl oleate and as corrosion inhibitors. The derivatives showed significant protective effects against corrosion in metals like mild steel, aluminum, zinc, and brass, emphasizing their utility in enhancing the durability of metals in various environments (Takaoka, Takahashi, & Toyama, 1968).

Polymer Brush Grafting

This compound has been utilized in the efficient synthesis of initiators for grafting polymer brushes from gold surfaces, indicating its importance in the development of advanced materials with specific surface properties (Belegrinou, Malinova, Masciadri, & Meier, 2010).

HIV Inhibitor Polyanions

Synthesis of telomers from Methyl 11-(N-acryloyl-N-alkylamino)undecanoates, which are potential candidates for generating HIV inhibitor polyanions, showcases the compound's potential in medical research and drug development (Leydet, Barragan, Boyer, Roque, Pucci, & Pavia, 1995).

Carbon Steel Protection

Studies have demonstrated the compound's derivatives as effective corrosion inhibitors for carbon steel in acidic environments, contributing to the extension of metal lifecycle and reduction in maintenance costs (Chauhan, Quraishi, Mazumder, Ali, Aljeaban, & Alharbi, 2020).

Heavy Metal Extraction

Research has applied the compound in the development of new extraction methods for heavy metals from soil and vegetables, highlighting its role in environmental science and food safety (Habibollahi, Karimyan, Arfaeinia, Mirzaei, Safari, Akramipour, Sharafi, & Fattahi, 2018).

Safety And Hazards

“Methyl undecanoate”, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 11-[chloro(dimethyl)silyl]undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29ClO2Si/c1-17-14(16)12-10-8-6-4-5-7-9-11-13-18(2,3)15/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVPSFFFPDOOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202022
Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 11-(chlorodimethylsilyl)undecanoate

CAS RN

53749-38-5
Record name 10-(Carbomethoxy)decyldimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53749-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(Carbomethoxy)decyldimethylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Fourati - 2021 - hal.science
Les dernières décennies ont vu émerger une forte demande d’outils fiables, ultrasensibles et peu coûteux permettant d’identifier et de doser des analytes (ou une famille d’analytes) …
Number of citations: 3 hal.science

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